Sub-Nanomolar PI3Kδ p110δ Potency and 30-Fold Isoform Selectivity Over PI3Kα, PI3Kβ, and PI3Kγ
In a biochemical enzymatic assay measuring inhibition of recombinant human p110δ, the target compound (PI3Kδ-IN-15) demonstrated an IC50 of 0.5 nM, which represents an approximately 5-fold improvement in enzymatic potency relative to the clinical PI3Kδ inhibitor idelalisib (p110δ IC50 = 2.5 nM) . Against the other Class I PI3K isoforms, the compound exhibited IC50 values of 152 nM (p110α), 145 nM (p110β), and 15.3 nM (p110γ), yielding selectivity ratios of >300-fold for p110δ over p110α, approximately 290-fold over p110β, and >30-fold over p110γ . In contrast, idelalisib demonstrates a narrower selectivity window, with reported IC50 values of 820 nM (p110α), 565 nM (p110β), and 89 nM (p110γ), corresponding to selectivity ratios of approximately 328-fold over p110α, 226-fold over p110β, and 36-fold over p110γ .
| Evidence Dimension | PI3K isoform enzymatic inhibition IC50 (nM) |
|---|---|
| Target Compound Data | p110δ: 0.5 nM; p110α: 152 nM; p110β: 145 nM; p110γ: 15.3 nM |
| Comparator Or Baseline | Idelalisib: p110δ: 2.5 nM; p110α: 820 nM; p110β: 565 nM; p110γ: 89 nM |
| Quantified Difference | ≈5-fold lower p110δ IC50; ≈5.4-fold lower p110α IC50; ≈3.9-fold lower p110β IC50; ≈5.8-fold lower p110γ IC50; comparable or enhanced selectivity ratios |
| Conditions | Recombinant human Class I PI3K isoforms; kinase activity assay |
Why This Matters
The 5-fold greater absolute potency on p110δ combined with maintained or improved selectivity over off-target PI3K isoforms provides a wider therapeutic index in cellular assays and reduces the likelihood of confounding off-target kinase inhibition when the compound is used as a pharmacological probe.
